Cas no 2229071-34-3 (methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate)

methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate
- 2229071-34-3
- EN300-1992317
-
- インチ: 1S/C8H12ClN3O2/c1-12-4-11-7(9)6(12)5(3-10)8(13)14-2/h4-5H,3,10H2,1-2H3
- InChIKey: FPTHFUOIVIFJLB-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(C(=O)OC)CN)N(C)C=N1
計算された属性
- せいみつぶんしりょう: 217.0618043g/mol
- どういたいしつりょう: 217.0618043g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1992317-0.1g |
methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate |
2229071-34-3 | 0.1g |
$1533.0 | 2023-09-16 | ||
Enamine | EN300-1992317-0.5g |
methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate |
2229071-34-3 | 0.5g |
$1673.0 | 2023-09-16 | ||
Enamine | EN300-1992317-1.0g |
methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate |
2229071-34-3 | 1g |
$1742.0 | 2023-05-31 | ||
Enamine | EN300-1992317-5.0g |
methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate |
2229071-34-3 | 5g |
$5056.0 | 2023-05-31 | ||
Enamine | EN300-1992317-0.05g |
methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate |
2229071-34-3 | 0.05g |
$1464.0 | 2023-09-16 | ||
Enamine | EN300-1992317-0.25g |
methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate |
2229071-34-3 | 0.25g |
$1604.0 | 2023-09-16 | ||
Enamine | EN300-1992317-1g |
methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate |
2229071-34-3 | 1g |
$1742.0 | 2023-09-16 | ||
Enamine | EN300-1992317-2.5g |
methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate |
2229071-34-3 | 2.5g |
$3417.0 | 2023-09-16 | ||
Enamine | EN300-1992317-10.0g |
methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate |
2229071-34-3 | 10g |
$7497.0 | 2023-05-31 | ||
Enamine | EN300-1992317-10g |
methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate |
2229071-34-3 | 10g |
$7497.0 | 2023-09-16 |
methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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5. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoateに関する追加情報
Research Brief on Methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate (CAS: 2229071-34-3)
Methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate (CAS: 2229071-34-3) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique imidazole-based structure, has been investigated for its potential applications in drug discovery and development, particularly in the context of enzyme inhibition and targeted therapeutics.
Recent studies have highlighted the role of methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate as a key intermediate in the synthesis of biologically active molecules. Its structural features, including the presence of a chloro-substituted imidazole ring and an ester-functionalized amino acid side chain, make it a versatile scaffold for the design of novel inhibitors targeting specific enzymes or signaling pathways. Researchers have explored its utility in the development of compounds with potential anti-inflammatory, anticancer, or antimicrobial properties.
One of the most notable advancements in this area involves the use of methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate in the synthesis of small-molecule inhibitors for kinases and other regulatory proteins. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of selective kinase inhibitors, which showed promising results in preclinical models of cancer. The study emphasized the compound's ability to modulate protein-protein interactions, thereby disrupting critical cellular processes in malignant cells.
In addition to its applications in oncology, methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate has also been investigated for its potential role in infectious disease research. A recent publication in Bioorganic & Medicinal Chemistry Letters reported its incorporation into novel antimicrobial agents targeting resistant bacterial strains. The study highlighted the compound's ability to enhance the bioavailability and stability of these agents, addressing some of the key challenges in antibiotic development.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of derivatives based on methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate. Researchers are actively exploring modifications to its core structure to improve solubility, reduce toxicity, and enhance target specificity. Computational modeling and high-throughput screening are being employed to identify the most promising candidates for further development.
In conclusion, methyl 3-amino-2-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoate (CAS: 2229071-34-3) represents a valuable tool in the arsenal of medicinal chemists and drug developers. Its versatility and potential for customization make it a focal point in ongoing research aimed at addressing unmet medical needs. Future studies will likely continue to explore its applications across a broader range of therapeutic areas, leveraging advances in synthetic chemistry and molecular biology to unlock its full potential.
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